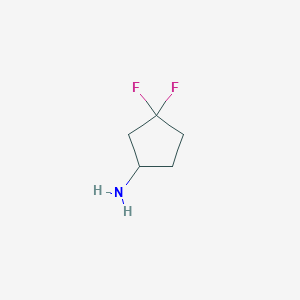

3,3-Difluorocyclopentanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluorocyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c6-5(7)2-1-4(8)3-5/h4H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOHXGYAULHFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorination in a Rigid Scaffold

An In-Depth Technical Guide to 3,3-Difluorocyclopentanamine: A Cornerstone for Modern Drug Discovery

This compound has emerged as a pivotal structural motif for researchers, scientists, and drug development professionals. It is not merely another cyclic amine, but a strategically designed building block that leverages the unique properties of fluorine to address long-standing challenges in medicinal chemistry. The incorporation of a gem-difluoro group onto a conformationally restricted cyclopentane ring offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1]

The carbon-fluorine bond's strength and the high electronegativity of fluorine atoms can profoundly enhance metabolic stability, fine-tune the basicity (pKa) of the proximal amine, and alter lipophilicity and binding interactions.[1][2] These modifications are critical for improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately leading to more effective and safer therapeutics. This guide provides a comprehensive overview of the core properties, synthesis, analysis, and applications of this compound, offering field-proven insights for its effective use in pharmaceutical research and development.

Core Physicochemical Properties: A Quantitative Analysis

The introduction of geminal fluorine atoms at the C3 position of the cyclopentanamine ring induces significant, predictable changes in the molecule's properties compared to its non-fluorinated analog, cyclopentanamine. These alterations are fundamental to its utility in drug design.[3][4] The most critical distinction is the dramatic reduction in the pKa of the amine group.[4] The potent electron-withdrawing effect of the two fluorine atoms decreases the electron density on the nitrogen, rendering it a significantly weaker base.[4] This modulation is highly desirable for optimizing oral bioavailability and minimizing off-target effects associated with high basicity.

Data Presentation: Physicochemical Properties

| Property | Value (Hydrochloride Salt) | Value (Free Base) | Source(s) |

| CAS Number | 939398-48-8 | 939525-61-8 | [5][6] |

| Molecular Formula | C₅H₁₀ClF₂N | C₅H₉F₂N | [6][7] |

| Molecular Weight | 157.59 g/mol | 121.13 g/mol | [6][7] |

| Appearance | White to off-white crystalline solid | - | [3][5] |

| Melting Point | ~130-134 °C | - | [5] |

| pKa | ~7.15 (estimated) | ~7.15 (estimated) | [4] |

| LogP (calculated) | - | 0.9 - 1.13 | [6][8] |

| Topological Polar Surface Area (TPSA) | - | 26.02 Ų | [6][8] |

| Solubility | Soluble in water, DMSO, and ethanol | - | [5][7] |

Synthesis and Purification: From Precursor to Pharmaceutical-Grade Intermediate

The most prevalent and scalable synthesis of this compound hydrochloride begins with the corresponding ketone, 3,3-difluorocyclopentanone. The transformation is typically achieved via a robust reductive amination process.[9][10] This involves the formation of an imine intermediate with an ammonia source, which is then reduced to the primary amine.[10] The resulting free amine is subsequently converted to its more stable and handleable hydrochloride salt.[9][10]

Diagram: General Synthetic Workflow

Caption: A common synthetic pathway for this compound hydrochloride.

Experimental Protocol: Reductive Amination of 3,3-Difluorocyclopentanone

This protocol describes a standard laboratory-scale procedure. All operations should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

-

3,3-difluorocyclopentanone

-

Anhydrous methanol (MeOH)

-

Ammonia in methanol (e.g., 7N solution)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (e.g., 2M solution in diethyl ether or isopropanol)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Reaction vessel, magnetic stirrer, ice bath, separation funnel

Step-by-Step Methodology:

-

Imine Formation:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-difluorocyclopentanone (1 equivalent) in anhydrous methanol in a reaction vessel.[10]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an excess of ammonia solution in methanol (typically 10-20 equivalents) to the cooled ketone solution.[10]

-

Stir the reaction mixture at 0 °C for 1-2 hours to facilitate the formation of the imine intermediate.[10]

-

-

Reduction:

-

While maintaining the temperature at 0 °C, add sodium borohydride (a suitable excess, e.g., 1.5-2 equivalents) portion-wise to the reaction mixture.[10] Caution: Hydrogen gas evolution may occur.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC or GC-MS).[10]

-

-

Work-up and Extraction:

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the resulting aqueous solution with an organic solvent such as diethyl ether or dichloromethane (3x).[10]

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound free base.[10]

-

-

Salt Formation and Isolation:

-

Dissolve the crude free amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.[9][11]

-

Slowly add a solution of hydrochloric acid in a compatible solvent dropwise with stirring.[9][11]

-

The hydrochloride salt will typically precipitate as a solid. Stir the resulting slurry in an ice bath for 30-60 minutes to maximize precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound hydrochloride.[11]

-

Analytical Characterization: Ensuring Identity and Purity

Rigorous analytical characterization is essential to confirm the structure and purity of this compound and its hydrochloride salt. A combination of spectroscopic and chromatographic techniques is employed for this purpose.[7][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.[7] ¹H NMR confirms the proton framework, ¹³C NMR identifies all carbon atoms, and ¹⁹F NMR is highly specific for confirming the presence and environment of the gem-difluoro group.[12]

-

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation patterns, which can help confirm the compound's identity. Common fragmentation pathways for cyclic amines include alpha-cleavage (loss of the bond adjacent to the nitrogen) and ring-opening events.[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound. A reverse-phase C18 column is typically used with a gradient of an aqueous buffer and an organic solvent.[7]

Data Presentation: Expected NMR Chemical Shifts

While experimental conditions can cause variations, the following table provides estimated chemical shift ranges for the free base in a common deuterated solvent like CDCl₃.[12]

| Nucleus | Position | Approximate Chemical Shift (ppm) | Expected Multiplicity (Coupling) |

| ¹H | CH-NH₂ | 2.8 - 3.5 | Multiplet |

| CH₂ adjacent to CF₂ | 2.0 - 2.5 | Multiplet (e.g., triplet of triplets) | |

| CH₂ beta to CF₂ | 1.8 - 2.2 | Multiplet | |

| NH₂ | 1.0 - 2.5 | Broad singlet | |

| ¹³C | C-F₂ | 115 - 125 | Triplet (due to ¹JCF) |

| C-NH₂ | 50 - 60 | Singlet or doublet | |

| CH₂ adjacent to CF₂ | 35 - 45 | Triplet (due to ²JCF) | |

| CH₂ beta to CF₂ | 20 - 30 | Singlet or triplet |

Diagram: Analytical Validation Workflow

Caption: A logical workflow for the analytical validation of the final product.

Applications in Drug Discovery: A Scaffold for Next-Generation Therapeutics

The true value of this compound lies in its application as a scaffold to build advanced therapeutic agents. Its incorporation into a lead compound is a strategic decision aimed at enhancing pharmacological properties.[1][7]

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the gem-difluoro position resistant to metabolic oxidation by cytochrome P450 enzymes. This can block a potential site of metabolism, leading to a longer in vivo half-life and improved pharmacokinetic profile.[1][2]

-

Modulation of Basicity (pKa): As previously discussed, the reduced basicity of the amine can be critical for improving oral absorption and reducing interactions with off-targets like the hERG channel, which is a common liability for basic compounds.[4]

-

Conformational Rigidity: The cyclopentane ring is more conformationally restricted than a flexible alkyl chain. The gem-difluoro substitution further influences the ring's puckering, which can be used to lock a molecule into its bioactive conformation, thereby increasing binding affinity and selectivity for its biological target.[1]

-

Bioisosterism: The difluoromethylene (CF₂) group can act as a non-hydrolyzable bioisostere of a carbonyl (C=O) group, potentially mimicking key hydrogen bond interactions with a target protein.[1]

This scaffold has been notably used in the development of inhibitors for SARS-CoV-2 and degraders of IKAROS Family Zinc Finger (IKZF) proteins.[5] Furthermore, it is a key component in the design of selective Tyrosine Kinase 2 (TYK2) inhibitors and shows promise in the development of novel antiviral agents and therapeutics for CNS disorders.[1][2][13]

Diagram: Logic of Scaffold Integration in Drug Design

Caption: Improving drug candidates with the 3,3-difluorocyclopentyl moiety.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound hydrochloride requires careful handling to ensure personnel safety.

-

Primary Hazards: The compound is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood.[15] Essential PPE includes chemical splash goggles, disposable nitrile gloves, and a buttoned laboratory coat.[15]

-

Handling: Use spatulas for transferring solid material to avoid creating dust.[15] Avoid pouring directly from the bottle.[15] All equipment should be properly grounded to prevent static discharge.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere (nitrogen or argon) at 2-8°C.[5][17] It is incompatible with strong oxidizing agents and strong bases.[15]

-

Disposal: All waste, including rinsate from empty containers, should be collected as hazardous waste and disposed of according to institutional and local regulations. Never pour chemical waste down the sink.[15]

Conclusion

This compound is a prime example of rational design in medicinal chemistry. Its unique combination of a rigid alicyclic framework and the powerful electronic effects of geminal difluorination provides a versatile and highly valuable building block for modern drug discovery. By offering predictable solutions to common challenges in pharmacokinetics and pharmacodynamics—namely metabolic instability and high basicity—this scaffold empowers scientists to develop more robust, selective, and effective therapeutic agents. The continued exploration of its derivatives is poised to unlock novel treatments for a wide range of diseases, from viral infections to CNS disorders.

References

- BenchChem. (2025). This compound hydrochloride molecular weight and formula.

- BenchChem. (2025). An In-depth Technical Guide to this compound Hydrochloride.

- ChemScene. (n.d.). 3,3-Difluorocyclopentan-1-amine.

- BenchChem. (2025). In-Depth Technical Guide to the Physicochemical Properties of this compound HCl.

- BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of this compound Hydrochloride.

- BenchChem. (2025). Technical Support Center: Synthesis of this compound Hydrochloride.

- PubChem. (n.d.). (R)-3,3-difluorocyclopentanamine. National Center for Biotechnology Information.

- BenchChem. (2025). Analytical challenges in characterizing this compound products.

- BenchChem. (2025). Application Notes and Protocols: this compound Hydrochloride as a Scaffold in Medicinal Chemistry.

- BenchChem. (2025). Personal protective equipment for handling this compound hydrochloride.

- BenchChem. (2025). Application Notes and Protocols: The Use of this compound HCl in Antiviral Drug Design.

- BLD Pharm. (n.d.). This compound hydrochloride.

- BenchChem. (2025). Optimizing reaction conditions for this compound hydrochloride.

- PubChem. (n.d.). 3,3-Difluorocyclopentan-1-amine hydrochloride. National Center for Biotechnology Information.

- BenchChem. (2025). In Silico Modeling of this compound Hydrochloride Interactions: A Technical Guide for Drug Discovery.

- BenchChem. (2025).

- Crysdot LLC. (n.d.). This compound hydrochloride.

- MySkinRecipes. (n.d.). This compound hydrochloride.

- Thermo Fisher Scientific. (2025).

- BenchChem. (2025). A Comparative Analysis of this compound and Cyclopentanamine in Drug Analogues: A Guide for Researchers.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. benchchem.com [benchchem.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. 3,3-Difluorocyclopentan-1-amine hydrochloride | C5H10ClF2N | CID 53403836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. 939398-48-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

Introduction: The Strategic Value of Gem-Difluorination in Cyclopentanamine Scaffolds

An In-Depth Technical Guide to the Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The this compound hydrochloride scaffold has emerged as a particularly valuable building block, primarily due to the profound influence of the gem-difluoro group on the molecule's physicochemical properties.[1][2] This moiety is not merely a placeholder; it is an active modulator of metabolic stability, conformational rigidity, and basicity (pKa). The carbon-fluorine bond's exceptional strength often shields adjacent positions from metabolic oxidation, potentially extending a drug's in-vivo half-life.[3] Furthermore, the electron-withdrawing nature of the two fluorine atoms lowers the pKa of the amine, which can be critical for optimizing interactions with biological targets and improving properties like solubility and cell permeability.[3]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound hydrochloride, structured for researchers and drug development professionals. We will dissect a robust and scalable synthetic pathway, moving from commercially viable starting materials to the high-purity final product, with a focus on the causal relationships that underpin key experimental choices.

Retrosynthetic Strategy

The most logical and widely adopted approach to this compound hydrochloride involves a retrosynthetic disconnection through the carbon-nitrogen bond. This reveals that the primary amine can be installed via the reductive amination of a key intermediate: 3,3-difluorocyclopentanone. This ketone, in turn, can be synthesized through a classical ring-forming reaction, such as a Dieckmann condensation, from an acyclic difluorinated diester.[4][5]

Caption: Retrosynthetic analysis of this compound HCl.

Part I: Synthesis of the Key Intermediate: 3,3-Difluorocyclopentanone

The successful synthesis of the target amine is contingent upon the efficient preparation of the 3,3-difluorocyclopentanone precursor. A scalable and reliable method begins with diethyl 2,2-difluoroadipate, which undergoes an intramolecular Dieckmann condensation to form the cyclic β-keto ester, followed by hydrolysis and decarboxylation to yield the desired ketone.[5]

Experimental Protocol 1: Two-Step Synthesis of 3,3-Difluorocyclopentanone[5]

Step 1: Dieckmann Condensation

-

Prepare a solution of sodium ethoxide in anhydrous ethanol within a reactor equipped for mechanical stirring and temperature control, under an inert nitrogen atmosphere.

-

Cool the reactor to 0-5 °C using an ice bath.

-

Add a solution of diethyl 2,2-difluoroadipate in toluene dropwise to the sodium ethoxide solution, ensuring the internal temperature does not exceed 10 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding concentrated hydrochloric acid until the mixture is acidic.

-

Perform a liquid-liquid extraction. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

Step 2: Hydrolysis and Decarboxylation

-

Heat the crude β-keto ester intermediate under reflux in an aqueous acidic solution (e.g., dilute HCl) for 4-6 hours. Monitor the reaction's completion using a suitable analytical method like GC-MS.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and remove the solvent via distillation.

-

The resulting crude 3,3-difluorocyclopentanone can be purified by vacuum distillation to achieve high purity.

Causality Insight: The Dieckmann condensation is a classic and powerful method for forming five-membered rings from 1,6-diesters. The subsequent acidic hydrolysis cleaves the ester, and the resulting β-keto acid readily decarboxylates upon heating to furnish the target ketone.

Part II: Core Transformation via Reductive Amination

The conversion of 3,3-difluorocyclopentanone to the primary amine is the pivotal step. Reductive amination is the method of choice, proceeding through the in-situ formation of an imine intermediate, which is then reduced to the amine.[4]

Causality Insight: Choice of Reducing Agent: While a strong reducing agent like sodium borohydride (NaBH₄) can be used, it requires a two-step approach where the imine is pre-formed before the reductant is added to avoid competitive reduction of the starting ketone.[4][6] A more streamlined, one-pot procedure is enabled by using a milder reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are selective for the protonated imine over the ketone, allowing all reactants to be combined at the outset.[6] For this guide, we detail the more controlled, two-step protocol with NaBH₄, which avoids the use of cyanide-containing reagents.

Experimental Protocol 2: Reductive Amination of 3,3-Difluorocyclopentanone[4]

-

Imine Formation: In a reaction vessel under an inert atmosphere, dissolve 3,3-difluorocyclopentanone (1 equivalent) in an anhydrous solvent such as methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of ammonia in methanol (e.g., 7N solution, 10-20 equivalents) to the ketone solution.

-

Stir the mixture at 0 °C for 1-2 hours to facilitate the formation of the 3,3-difluorocyclopentanimine intermediate.

-

Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (NaBH₄) portion-wise.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring overnight. Monitor completion by TLC or GC-MS.

-

Work-up: Carefully quench the reaction by the slow addition of water.

-

Extract the product from the aqueous layer using an organic solvent like diethyl ether or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude this compound as a free base.

Part III: Final Purification and Hydrochloride Salt Formation

For pharmaceutical applications, converting the free amine to its hydrochloride salt is essential. The salt form typically exhibits greater stability, is often crystalline, and has improved handling characteristics compared to the often-oily free base.[5][7]

Experimental Protocol 3: Formation of this compound Hydrochloride[8]

-

Dissolve the crude this compound free base in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

With vigorous stirring, slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise.

-

Continue the addition until the solution becomes acidic (test with pH paper) and a precipitate is observed.

-

Stir the resulting slurry for 30-60 minutes, allowing precipitation to complete. If precipitation is slow, cooling can be maintained.[4]

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether or hexane to remove any non-polar, soluble impurities.

-

Dry the purified this compound hydrochloride under vacuum. The product should be a white to off-white solid.[7]

Overall Synthetic Workflow

Caption: Complete synthetic workflow for this compound HCl.

Data Summary and Quality Control

Rigorous analytical characterization is imperative to confirm the identity and purity of the final compound.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀ClF₂N | [8] |

| Molecular Weight | 157.59 g/mol | [9][8] |

| CAS Number | 939398-48-8 | [9][8] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water, DMSO, and ethanol | [1][9] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [9] |

| ¹H NMR (Expected) | Multiplets at ~3.6 ppm (CH-NH₃⁺), ~2.0-2.6 ppm (CH₂); Broad singlet ~8.5 ppm (-NH₃⁺) | [2] |

| ¹³C NMR (Expected) | Triplet at ~125 ppm (J ≈ 245 Hz) for C-3 (CF₂) | [1][2] |

| ¹⁹F NMR | Crucial for confirming the fluorine environment | [1] |

Analytical Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural elucidation. The characteristic triplet in the ¹³C NMR for the CF₂ carbon is a key diagnostic signal.[1][2]

-

High-Performance Liquid Chromatography (HPLC): This is the standard for assessing purity. A reverse-phase C18 column with a mobile phase gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile) is typically employed.[1]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the parent ion (free base). Electrospray Ionization in positive mode (ESI+) is a suitable method.[2]

Conclusion

The synthesis of this compound hydrochloride via the reductive amination of 3,3-difluorocyclopentanone is a robust, logical, and scalable process. This guide outlines a validated pathway, emphasizing the rationale behind key procedural steps and reagent choices. By understanding the underlying chemical principles, from the ring-forming Dieckmann condensation to the selective imine reduction and final salt formation, researchers can reliably produce this high-value building block. The unique properties conferred by the gem-difluoro moiety ensure that this compound hydrochloride will remain a highly relevant scaffold in the ongoing quest for novel and improved therapeutic agents.

References

- BenchChem. (2025). This compound hydrochloride molecular weight and formula.

- BenchChem. (2025). An In-depth Technical Guide to this compound Hydrochloride.

- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of this compound Hydrochloride.

- BenchChem. (2025). Optimizing reaction conditions for this compound hydrochloride.

- BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of this compound Hydrochloride.

- BenchChem. (2025). Spectroscopic Profile of this compound Hydrochloride: A Technical Guide.

- BenchChem. (2025). In-Depth Technical Guide to the Physicochemical Properties of this compound HCl.

-

PubChem. 3,3-Difluorocyclopentan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

- BenchChem. (2025). Application Notes and Protocols: this compound Hydrochloride as a Scaffold in Medicinal Chemistry.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. 3,3-Difluorocyclopentan-1-amine hydrochloride | C5H10ClF2N | CID 53403836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3,3-Difluorocyclopentanamine: A Key Building Block in Modern Medicinal Chemistry

This technical guide provides a comprehensive overview of 3,3-difluorocyclopentanamine, a fluorinated cyclic amine that has garnered significant interest as a valuable building block for the synthesis of novel therapeutic agents. We will delve into its chemical identity, synthesis, physicochemical properties, and strategic applications in drug development, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical Identity

This compound is most commonly utilized in its free amine form or as a hydrochloride salt for improved stability and handling. The introduction of the gem-difluoro moiety onto the cyclopentyl ring profoundly influences the molecule's properties, a concept we will explore in detail.

Table 1: Chemical Identity of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₅H₉F₂N[1][2] | C₅H₁₀ClF₂N[3][4][5] |

| Molecular Weight | 121.13 g/mol [1][2] | 157.59 g/mol [3][4][5] |

| CAS Number | 939525-61-8[1] | 939398-48-8[3][4][6] |

| Appearance | Not widely published | White to off-white or yellow solid[3] |

| Solubility | Not widely published | Soluble in DMSO and ethanol[3] |

The Strategic Advantage of Fluorination in Drug Design

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[7][8][9] The this compound scaffold offers a unique combination of a conformationally restricted ring system and a basic amino group, making it an attractive building block.[10]

The gem-difluoro group at the 3-position provides several key advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethylene group resistant to metabolic oxidation. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug candidate.[10]

-

Modulation of Basicity (pKa): Fluorination at the β-position to the amine significantly reduces its basicity. This can be advantageous for optimizing a compound's solubility, permeability, and interaction with the target protein, particularly in avoiding off-target activities related to high basicity.[10][11]

-

Conformational Rigidity: The cyclopentane ring is more conformationally restricted than an open alkyl chain. The gem-difluoro substitution further influences the ring pucker, which can be exploited to lock the molecule into a bioactive conformation, enhancing binding affinity and selectivity.[10]

-

Bioisosterism: The CF₂ group can act as a non-hydrolyzable bioisostere of a ketone or a hydrated carbonyl (gem-diol), potentially mimicking key hydrogen bond interactions with a biological target.[10]

Caption: Key advantages of incorporating the this compound scaffold.

Synthesis and Experimental Protocols

The most common synthetic route to this compound hydrochloride involves a two-step sequence: the synthesis of the key intermediate, 3,3-difluorocyclopentanone, followed by reductive amination.[3][4]

Synthesis of 3,3-Difluorocyclopentanone

A robust method for the synthesis of the ketone intermediate is through a Dieckmann condensation of diethyl 2,2-difluoroadipate, followed by hydrolysis and decarboxylation.[2]

Experimental Protocol: Dieckmann Condensation and Decarboxylation [2]

-

Dieckmann Condensation:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol in a suitable reactor cooled to 0-5 °C.

-

Add a solution of diethyl 2,2-difluoroadipate in toluene dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of concentrated hydrochloric acid until the pH is acidic.

-

Perform a standard aqueous workup and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the β-keto ester.

-

-

Hydrolysis and Decarboxylation:

-

Reflux the crude β-keto ester with an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate).

-

Extract the product, 3,3-difluorocyclopentanone, with a suitable organic solvent.

-

Purify the product by distillation or column chromatography.

-

Reductive Amination of 3,3-Difluorocyclopentanone

The conversion of the ketone to the primary amine is a critical step, typically achieved through reductive amination.[4]

Caption: General workflow for the reductive amination synthesis.

Experimental Protocol: Reductive Amination and Salt Formation [4]

-

Imine Formation:

-

In a reaction vessel under an inert atmosphere, dissolve 3,3-difluorocyclopentanone in anhydrous methanol or ethanol.

-

Cool the solution to 0 °C and add a solution of ammonia in the same solvent (e.g., 7N in methanol) in large excess.

-

Stir the reaction mixture at 0 °C for 1-2 hours to allow for imine formation.

-

-

Reduction:

-

While maintaining the temperature at 0 °C, slowly add a suitable reducing agent, such as sodium borohydride (NaBH₄), in portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

-

Work-up:

-

Carefully quench the reaction with water or a dilute acid.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude free amine in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrogen chloride in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution is acidic.

-

Collect the precipitated solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound hydrochloride.

-

Spectroscopic and Analytical Characterization

While specific, experimentally-derived raw data for this compound is not widely published, a representative spectroscopic profile can be predicted based on its structure and established principles.[12][13]

Table 2: Expected ¹H and ¹³C NMR Data for this compound Hydrochloride [12][13]

| Nucleus | Approximate Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~3.6 | Multiplet | H-1 (CH-NH₃⁺) |

| ~2.4 - 2.6 | Multiplet | H-2 (CH₂) | |

| ~2.2 - 2.4 | Multiplet | H-5 (CH₂) | |

| ~2.0 - 2.2 | Multiplet | H-4 (CH₂) | |

| ~8.5 | Broad Singlet | -NH₃⁺ | |

| ¹³C NMR | ~125 | Triplet (t, J ≈ 245 Hz) | C-3 (CF₂) |

| ~50 - 60 | Singlet or Doublet | C-1 (C-NH₃⁺) | |

| ~35 - 45 | Triplet | C-2, C-5 | |

| ~20 - 30 | Singlet or Triplet | C-4 |

¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorinated compounds. For this compound, it can confirm the presence of the gem-difluoro group and provide information about the sample's purity.[13]

Mass Spectrometry (MS) with an electrospray ionization (ESI) source would be used to confirm the molecular weight. The protonated molecule [M+H]⁺ for the free amine would be expected at m/z 122.08.[12]

Applications in Drug Discovery and Development

This compound hydrochloride is a crucial intermediate in the synthesis of complex, biologically active molecules.[1] Its significance lies in its incorporation into larger, pharmacologically active compounds to enhance their drug-like properties.

A notable application of this scaffold is in the development of selective Janus kinase (JAK) inhibitors . The FDA-approved drug ritlecitinib (Litfulo®) , a selective inhibitor of JAK3 and the TEC kinase family, incorporates the this compound moiety.[11] This highlights the utility of this building block in designing potent and selective kinase inhibitors.

The scaffold has also been utilized in the development of Tyrosine Kinase 2 (TYK2) inhibitors . The cyclopentyl ring helps to position the molecule within the ATP-binding site of the kinase, while the difluoro substitution contributes to favorable drug-like properties.[10]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Definitive Spectroscopic Guide to 3,3-Difluorocyclopentanamine Hydrochloride: A Core Building Block for Modern Drug Discovery

Introduction: The Strategic Importance of Fluorination in Amine Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a proven method for enhancing pharmacological properties. The 3,3-difluorocyclopentyl motif, in particular, offers a compelling combination of metabolic stability, modulated basicity (pKa), and conformational rigidity.[1] 3,3-Difluorocyclopentanamine hydrochloride (CAS 1253013-67-1) has emerged as a critical building block, providing a robust scaffold for developing novel therapeutics, especially those targeting the central nervous system.[1] Its gem-difluoro group can block sites of metabolic oxidation, while the cyclopentyl ring offers a three-dimensional structure that can be exploited for precise interactions within protein binding pockets.[1]

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—essential for the unambiguous structural confirmation and quality control of this vital intermediate. While experimentally-derived raw spectra for this specific compound are not widely available in the public domain, this guide presents a robust, validated set of expected data based on fundamental spectroscopic principles and analysis of analogous structures.[2][3] Every protocol herein is designed as a self-validating system, grounded in authoritative practices to ensure scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Architecture

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms.[1] For this compound hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete characterization.

Predicted NMR Data Summary

The following tables summarize the expected quantitative NMR data for this compound hydrochloride. These predicted values are based on the analysis of structurally similar fluorinated and amine-containing molecules.[2][3]

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale for Assignment |

| H-1 (CH-NH₃⁺) | ~3.6 | Multiplet | 1H | The proton on the carbon bearing the ammonium group is deshielded by the electron-withdrawing nitrogen. |

| H-2, H-5 (CH₂) | ~2.4 - 2.6 | Multiplet | 4H | These protons are adjacent to either the C-NH₃⁺ or the CF₂ group and are thus deshielded. |

| H-4 (CH₂) | ~2.0 - 2.2 | Multiplet | 2H | These protons are beta to both functional groups and are the most shielded of the ring protons. |

| -NH₃⁺ | ~4.8 (or absent) | Broad Singlet | 3H | In D₂O, these acidic protons will exchange with deuterium, often causing the peak to disappear or be very broad. In a non-exchanging solvent like DMSO-d₆, this peak would appear further downfield (~8.5 ppm).[2] |

Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)

| Assignment | Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Rationale for Assignment |

| C-3 (CF₂) | ~125 | Triplet (t) | The carbon atom bonded to two fluorine atoms is significantly deshielded and exhibits a large one-bond C-F coupling (~245 Hz).[2] |

| C-1 (CH-NH₃⁺) | ~55 | Singlet | The carbon attached to the nitrogen is deshielded relative to the other CH₂ groups. |

| C-2, C-5 | ~40 | Triplet (t) | These carbons are adjacent to the CF₂ group and show a two-bond C-F coupling. |

| C-4 | ~25 | Singlet | This carbon is furthest from the electron-withdrawing groups and is the most shielded. |

Table 3: Predicted ¹⁹F NMR Data (376 MHz, D₂O)

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Rationale for Assignment |

| C-3 (CF₂) | ~ -90 to -110 | Multiplet | The chemical shift is characteristic of a gem-difluoroaliphatic system. The multiplicity arises from coupling to the adjacent protons on C-2 and C-4. |

Experimental Protocol: NMR Analysis

This protocol outlines the steps for acquiring high-quality NMR spectra for structural verification.

Causality Behind Experimental Choices:

-

Solvent Selection: Deuterium oxide (D₂O) is a primary choice due to the compound's hydrochloride salt form, which ensures good solubility. A key consequence is the exchange of the acidic -NH₃⁺ protons with deuterium, leading to their signal disappearance in the ¹H NMR spectrum. This simplifies the spectrum by removing the broad amine proton signal and its coupling to the H-1 proton. For observation of the amine protons, a non-protic solvent like DMSO-d₆ would be necessary.

-

Spectrometer Frequency: A 400 MHz (or higher) spectrometer is recommended to achieve adequate signal dispersion, especially for resolving the complex multiplets of the cyclopentyl ring protons.[2]

-

¹⁹F NMR: This is a crucial experiment for any fluorinated compound. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, providing a clean and informative spectrum to confirm the presence and environment of the fluorine atoms.[4]

Caption: A streamlined workflow for the NMR analysis of this compound Hydrochloride.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound hydrochloride into a clean, dry vial.

-

Add 0.6-0.7 mL of Deuterium Oxide (D₂O).

-

Vortex the vial until the sample is fully dissolved. The solution should be clear and free of particulates.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup & Data Acquisition (Typical 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal from D₂O and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. ¹⁹F is highly sensitive, so fewer scans are typically needed compared to ¹³C NMR.

-

-

Data Processing and Interpretation:

-

Apply Fourier transformation and phase correction to the acquired Free Induction Decays (FIDs).

-

Reference the ¹H and ¹³C spectra. If an internal standard is not used, the residual solvent peak can be used for referencing (HDO in D₂O is ~4.79 ppm). For ¹⁹F NMR, an external reference is often used, or the spectrum can be referenced indirectly.

-

Integrate the ¹H NMR signals to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants, comparing them against the predicted data (Tables 1-3) to confirm the molecular structure.

-

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an essential technique for determining the molecular weight of a compound and providing evidence for its elemental composition through high-resolution measurements.

Expected Mass Spectrometry Data

-

Technique: Electrospray Ionization (ESI) in positive ion mode is the method of choice. ESI is a soft ionization technique ideal for polar molecules like amine hydrochlorides, as it typically produces the protonated molecular ion with minimal fragmentation.[5]

-

Expected Ion: The analysis should detect the protonated free amine, [C₅H₉F₂N + H]⁺.

-

Monoisotopic Mass: 122.0775 m/z.

-

Calculated Exact Mass of [M+H]⁺: 122.0775 Da.[6]

-

Fragmentation: While ESI is soft, some in-source fragmentation may occur. For cyclic amines, a common fragmentation pathway is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[2] Potential fragments could include the loss of ammonia or ring-opening fragments.

Experimental Protocol: ESI-MS Analysis

This protocol details the direct infusion analysis for rapid confirmation of molecular weight.

Causality Behind Experimental Choices:

-

Ionization Mode (ESI+): The primary amine is a basic site that is readily protonated in solution, making it ideal for detection in positive ion mode (ESI+).

-

Solvent System: A mixture of water and acetonitrile provides good solubility, and the addition of a small amount of formic acid ensures the analyte is predominantly in its protonated state, enhancing the ESI signal.[2]

Caption: Workflow for molecular weight confirmation by Electrospray Ionization Mass Spectrometry.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound hydrochloride at approximately 1 mg/mL in a 50:50 (v/v) mixture of water and acetonitrile.

-

Dilute this stock solution to a final concentration of approximately 0.1 mg/mL in a solvent system of 50:50 water:acetonitrile containing 0.1% formic acid.

-

-

Instrument Setup & Data Acquisition (Typical Quadrupole or TOF MS):

-

Set the mass spectrometer to operate in positive ion electrospray mode (ESI+).

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

-

Typical ESI source parameters:[2]

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V (can be increased to induce fragmentation)

-

Source Temperature: 120-150 °C

-

Desolvation Temperature: 350-450 °C

-

-

Acquire data in full scan mode over a mass range of m/z 50-300.

-

-

Data Analysis:

-

Examine the resulting mass spectrum for the base peak.

-

Verify that the m/z of the most abundant ion corresponds to the calculated exact mass of the protonated molecule, [C₅H₉F₂N + H]⁺ (122.0775 m/z).

-

If using a high-resolution mass spectrometer (HRMS), confirm that the measured mass is within 5 ppm of the theoretical mass to provide high confidence in the elemental formula.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule. For this compound hydrochloride, IR is particularly useful for confirming the presence of the amine salt and the C-F bonds.

Expected Infrared Absorption Bands

Table 4: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale for Assignment |

| ~3200 - 2800 | -NH₃⁺ | N-H Stretch | The ammonium group shows very broad and strong absorption in this region due to stretching vibrations. |

| ~2960 - 2850 | C-H (alkane) | C-H Stretch | Standard stretching vibrations for the sp³ C-H bonds in the cyclopentyl ring. |

| ~1610 - 1500 | -NH₃⁺ | N-H Bend | The asymmetric and symmetric bending (scissoring) vibrations of the ammonium group appear in this region. |

| ~1300 - 1100 | C-F | C-F Stretch | C-F stretching vibrations typically produce strong and characteristic absorptions in the fingerprint region. |

| ~1470 | CH₂ | C-H Bend | Scissoring vibration of the methylene groups in the ring. |

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid samples as it requires minimal to no sample preparation.[7]

Causality Behind Experimental Choices:

-

ATR Technique: ATR is ideal for analyzing solid powders directly, eliminating the need for preparing KBr pellets or mulls. It ensures good, reproducible contact between the sample and the IR beam's evanescent wave.[8]

-

Background Scan: A background spectrum of the clean ATR crystal is essential to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the crystal itself, ensuring that the resulting spectrum is solely from the sample.[2]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. BJOC - A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines [beilstein-journals.org]

- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,3-Difluorocyclopentan-1-amine hydrochloride | C5H10ClF2N | CID 53403836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Spectral Database for Organic Compounds | re3data.org [re3data.org]

theoretical overview of 3,3-Difluorocyclopentanamine structure

An In-depth Technical Guide to the Theoretical Structure of 3,3-Difluorocyclopentanamine

Introduction

This compound, with the chemical formula C₅H₉F₂N, is a fluorinated cyclic amine that has emerged as a significant building block in modern medicinal chemistry.[1] The strategic incorporation of fluorine atoms into drug candidates is a well-established method for modulating key physicochemical properties, including metabolic stability, lipophilicity, binding affinity, and pKa.[2][3][4][5] This guide provides a theoretical framework for understanding the structural and conformational properties of this compound, drawing upon established principles of stereochemistry and the known effects of gem-difluoro and amino substituents on cyclic systems. A comprehensive review of scientific literature indicates a notable absence of specific experimental studies on the conformational analysis of this particular molecule, making a theoretical overview essential for researchers in the field.[1]

Core Molecular Structure and Physicochemical Properties

The foundational structure of this compound consists of a five-membered cyclopentane ring featuring a geminal difluoro substitution at the C3 position and an amine group at the C1 position.[1] For practical applications, it is often synthesized and handled as its hydrochloride salt to improve stability and handling.[6]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉F₂N (Free Base) / C₅H₁₀ClF₂N (HCl Salt) | [1][7] |

| Molecular Weight | 121.13 g/mol (Free Base) / 157.59 g/mol (HCl Salt) | [7][8] |

| CAS Number | 939398-48-8 (HCl Salt) | [2][7][9] |

| Appearance | Colorless crystalline solid / White to off-white solid | [2][9] |

Theoretical Conformational Analysis

The flexibility of the cyclopentane ring and the influence of its substituents are central to understanding the three-dimensional structure of this compound.

General Principles of Cyclopentane Conformation

Unlike the rigid cyclohexane ring, cyclopentane is highly flexible. A planar conformation is energetically unfavorable due to significant torsional strain from eclipsing C-H bonds. To alleviate this strain, the ring puckers out of plane, adopting two primary low-energy conformations: the envelope (with Cₛ symmetry) and the half-chair (with C₂ symmetry).[1] In the envelope form, four carbon atoms are coplanar, with the fifth atom out of the plane. In the half-chair, three carbons are coplanar, with one above and one below the plane.[1] The energy barrier between these conformations is very low, leading to a rapid interconversion process known as pseudorotation.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 3,3-Difluorocyclopentan-1-amine hydrochloride | C5H10ClF2N | CID 53403836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A-Detailed Technical Guide to a Plausible Synthetic Pathway for 3,3-Difluorocyclopentanamine

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 3,3-difluorocyclopentanamine, a valuable building block in medicinal chemistry and drug development.[1][2][3] The strategic incorporation of the gem-difluoro motif on a cyclopentyl scaffold offers unique advantages in modulating the physicochemical properties of bioactive molecules, such as metabolic stability and binding affinity.[2][3][4] This document details a robust two-stage synthetic approach, commencing with the preparation of the key intermediate, 3,3-difluorocyclopentanone, followed by its conversion to the target amine via reductive amination. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss potential challenges and optimization strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this important fluorinated building block.

Introduction: The Significance of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile.[3] The gem-difluoromethylene group (CF2) is of particular interest as it can serve as a lipophilic bioisostere for a carbonyl group and can block sites of metabolic oxidation, thereby improving the metabolic stability of a drug candidate.[2][4] this compound hydrochloride has emerged as a crucial intermediate in the synthesis of a variety of biologically active compounds, including inhibitors of SARS-CoV-2 and degraders of the IKAROS Family Zinc Finger (IKZF) proteins.[1] The rigid cyclopentyl framework, combined with the electronic effects of the gem-difluoro group, provides a unique conformational constraint that can be exploited to enhance binding affinity and selectivity for biological targets.[2]

This guide focuses on a prevalent and effective synthetic route to this compound, which proceeds through the key intermediate 3,3-difluorocyclopentanone.[1][5][6] We will explore two primary methods for the synthesis of this intermediate, followed by a detailed examination of its reductive amination to the desired product.

Retrosynthetic Analysis and Overall Strategy

A logical retrosynthetic analysis of this compound points to 3,3-difluorocyclopentanone as the immediate precursor. The amine functionality can be installed via reductive amination, a reliable and widely used transformation in organic synthesis.[5][6] The synthesis of the key ketone intermediate, 3,3-difluorocyclopentanone, can be approached from several starting materials. This guide will focus on two effective methods: one starting from a silyl dienol ether and another utilizing a Dieckmann condensation of a difluorinated adipate derivative.[5][7]

Sources

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to the General Principles of Cyclopentane Conformation

Abstract

The cyclopentane ring is a fundamental carbocyclic scaffold prevalent in a multitude of natural products and synthetic pharmaceuticals, including steroids and prostaglandins.[1][2] Its significance in medicinal chemistry and drug design is intrinsically linked to its unique conformational behavior.[3] Unlike its six-membered counterpart, cyclohexane, which possesses a well-defined low-energy chair conformation, cyclopentane exists as a dynamic equilibrium of non-planar forms with very low energy barriers to interconversion.[4][5] This guide provides a comprehensive exploration of the core principles governing cyclopentane conformation, moving from the foundational concepts of ring strain to the dynamic process of pseudorotation. We will dissect the subtle energetic balance that dictates its structure, the influence of substituents, and the modern experimental and computational methodologies employed to elucidate its conformational landscape. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, mechanistic understanding of this crucial molecular framework.

The Fallacy of the Planar Pentagon: A Tale of Two Strains

A cursory glance at a two-dimensional representation of cyclopentane might suggest a planar regular pentagon. Geometrically, the internal angles of a regular pentagon are 108°, a value remarkably close to the ideal sp³ tetrahedral bond angle of 109.5°.[6][7] This implies that a planar cyclopentane would have minimal to negligible angle strain , the destabilizing energy resulting from deviations from this ideal bond angle.[8][9]

However, this simplistic model overlooks a critical destabilizing factor: torsional strain . In a planar conformation, all ten carbon-hydrogen (C-H) bonds would be fully eclipsed, leading to significant repulsive van der Waals interactions.[6][10] This eclipsing strain would contribute an estimated 10 kcal/mol (or 40 kJ/mol) of destabilization energy, making the planar form highly unfavorable.[4][8] To alleviate this severe torsional strain, the molecule distorts from planarity, adopting puckered conformations. This puckering reduces the torsional strain by staggering the C-H bonds, but it comes at the cost of a slight increase in angle strain as the C-C-C bond angles are compressed.[11] The observed structure of cyclopentane is therefore a delicate compromise, a geometry that minimizes the total ring strain by balancing these two opposing energetic factors.[12]

Caption: Energetic trade-offs in hypothetical planar cyclopentane.

The Puckered Landscape: Envelope and Twist Conformations

To escape the high torsional energy of the planar state, cyclopentane adopts two primary low-energy conformations of comparable stability: the envelope and the half-chair (also known as the twist ).[4][13]

-

The Envelope Conformation (Cₛ symmetry): In this form, four of the carbon atoms are coplanar, while the fifth carbon is puckered out of this plane, resembling an open envelope.[6][10] This conformation effectively relieves torsional strain for the bonds associated with the "flap" carbon, but some eclipsing interactions remain along the planar "bottom" of the ring.[6]

-

The Half-Chair or Twist Conformation (C₂ symmetry): In the half-chair form, three carbon atoms are coplanar, with one atom puckered above the plane and an adjacent atom puckered below it.[14] This conformation has a twofold axis of symmetry passing through the central carbon of the three-atom plane and bisecting the opposite C-C bond. The twist form generally has lower torsional strain than the envelope form.

Computationally, the energy difference between these two conformations is minuscule, with the envelope form being only slightly more stable than the half-chair by less than 0.5 kcal/mol in unsubstituted cyclopentane.[5][15] The planar conformation, by contrast, is a high-energy transition state about 5 kcal/mol above these puckered forms.[5][14]

Caption: The two primary low-energy conformations of cyclopentane.

A Dynamic Dance: The Principle of Pseudorotation

The most fascinating aspect of cyclopentane's conformation is not a static picture but a dynamic process. The energy barrier between the envelope and twist forms is extremely low, allowing for rapid interconversion at room temperature.[14] This interconversion does not occur through the high-energy planar state but via a unique, virtually barrier-free mechanism known as pseudorotation .[16]

Pseudorotation can be visualized as a continuous wave-like motion of the pucker traveling around the ring.[17] As the pucker moves from one carbon to the next, the ring seamlessly transitions between a series of envelope and half-chair conformations. For example, an envelope with C1 out of the plane can transition to a half-chair, then to another envelope with C2 out of the plane, and so on. This entire cycle of 10 envelope and 10 twist conformations occurs without passing through a high-energy planar intermediate and without any net angular momentum, hence the term "pseudo" rotation.[16][18]

This rapid conformational averaging means that on the timescale of a typical NMR experiment, all five carbon atoms and all ten hydrogen atoms of unsubstituted cyclopentane appear chemically equivalent, resulting in a single peak in both the ¹³C and ¹H NMR spectra.[19]

Caption: A simplified view of the pseudorotation circuit.

The Influence of Substituents: Dictating Conformational Preference

While unsubstituted cyclopentane is conformationally fluid, the introduction of substituents breaks the ring's symmetry and introduces new steric interactions, creating distinct energy preferences. The ring will adopt a conformation that minimizes these unfavorable interactions.

Consider methylcyclopentane. The methyl group can occupy two distinct positions in an envelope conformation:

-

Axial-like: The substituent is on the puckered "flap" carbon, pointing roughly perpendicular to the plane of the other four carbons. This position is generally disfavored due to steric clashes (1,3-diaxial-like interactions) with hydrogens on the adjacent carbons.

-

Equatorial-like: The substituent is on a carbon adjacent to the flap, pointing away from the ring. This position is sterically less hindered and therefore lower in energy.

As a result, the pseudorotation is no longer "free." It becomes restricted, and the molecule spends more time in conformations where the bulky substituent occupies an equatorial-like position.[5] For a single methyl group, the envelope conformation with the substituent in an equatorial position becomes more favorable, creating a measurable barrier to the ring flipping.[5] This conformational locking is a critical principle in drug design, where the precise 3D orientation of functional groups is paramount for binding to a biological target.[1]

| Conformation | Planar (Transition State) | Envelope | Half-Chair (Twist) |

| Relative Energy (kcal/mol) | ~5.0[5] | 0 (Reference) | ~0.4 - 0.5[5][15] |

| Key Strain Feature | High Torsional Strain[4][8] | Reduced Torsional Strain | Lowest Torsional Strain |

| Symmetry | D₅ₕ | Cₛ | C₂ |

Table 1: Comparative energies and features of cyclopentane conformations.

Methodologies for Conformational Analysis

Elucidating the conformational preferences of cyclopentane and its derivatives requires a combination of experimental and computational techniques.

Experimental Protocol: NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic conformational equilibria of cyclopentanes in solution.[17] The key lies in analyzing the vicinal proton-proton coupling constants (³JHH).

Conceptual Protocol for ³JHH Analysis:

-

Sample Preparation: Dissolve the purified cyclopentane derivative in a suitable deuterated solvent (e.g., CDCl₃) to the desired concentration. Add a small amount of a reference standard, such as tetramethylsilane (TMS).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher). This is crucial for resolving complex, strongly coupled spin systems that are common in cyclic molecules.[17]

-

Spectral Analysis: Use specialized software to perform a complete lineshape fitting analysis of the spectrum. This iterative process extracts precise chemical shifts and, most importantly, all proton-proton spin-spin coupling constants (SSCCs).[17]

-

Karplus Equation Application: The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle (θ) between the two protons, as described by the Karplus equation. By comparing the experimentally determined J-values to those predicted by the Karplus relationship for different conformations (envelope vs. twist), one can determine the relative populations of each conformer in the equilibrium.

-

Low-Temperature Studies: For systems with low interconversion barriers, cooling the sample can "freeze out" the equilibrium, allowing for the direct observation of individual conformers and a more precise determination of their relative energies.

Computational Chemistry Workflow

Quantum mechanical calculations provide invaluable insight into the potential energy surface of cyclopentane derivatives, complementing experimental data.[20]

Conceptual Workflow for Conformational Search:

-

Structure Building: Construct a 3D model of the target substituted cyclopentane molecule using a molecular modeling software package.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy envelope and twist conformers. This step explores the entire pseudorotational pathway.

-

Geometry Optimization: Subject each identified conformer to full geometry optimization using an appropriate level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or higher). This process finds the precise geometry that corresponds to a local energy minimum on the potential energy surface.

-

Energy Calculation: Perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set (e.g., UCCSD(T)-F12b/cc-pVTZ-F12 as seen in advanced research) to obtain more accurate relative energies for each conformer.[20]

-

Data Analysis: Analyze the results to determine the global minimum energy conformation and the relative energies (and thus, the predicted Boltzmann populations) of other low-lying conformers. This theoretical data can then be directly compared with experimental results from NMR or other techniques.

Caption: Integrated workflow for cyclopentane conformational analysis.

Conclusion: Relevance in Drug Discovery

The conformational flexibility of the cyclopentane ring is not a liability but a strategic asset in drug design. Its ability to present substituents in well-defined spatial orientations allows it to serve as a versatile scaffold for mimicking other structures, such as the furanose ring in carbanucleosides, or for occupying specific hydrophobic pockets in enzyme or receptor targets.[1] Understanding the principles that govern its conformational preferences—the balance of strains, the dynamic nature of pseudorotation, and the directing effects of substituents—is essential for the rational design of novel therapeutic agents. By leveraging the predictive power of computational chemistry and the empirical validation of NMR spectroscopy, scientists can harness the subtle conformational nuances of the cyclopentane scaffold to optimize ligand-receptor interactions and develop more potent and selective medicines.[3][21]

References

-

Master Organic Chemistry. (2014). Cyclohexane Conformations. Available at: [Link]

-

El Rachidi, M., et al. (2015). Computational Chemistry of Cyclopentane Low Temperature Oxidation. Proceedings of the European Combustion Meeting 2015. Available at: [Link]

-

Fedyanin, P., et al. (2018). Experimental Determination of Pseudorotation Potentials for Disubstituted Cyclopentanes Based on Spin–Spin Coupling Constants. Molecules. Available at: [Link]

-

Lumen Learning. Conformers of Cycloalkanes. MCC Organic Chemistry. Available at: [Link]

-

Wikipedia. Pseudorotation. Available at: [Link]

-

Chemistry Stack Exchange. (2016). Cyclopentane conformations. Available at: [Link]

-

Brutcher Jr., F. V., & Roberts, T. (1959). The Conformations of Substituted Cyclopentanes. I. The Infrared Analysis and Structure of the α-Halocamphors, the α-Halo-2-indanones and the α-Halocyclopentanones. Journal of the American Chemical Society. Available at: [Link]

-

Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at: [Link]

-

Pitzer, K. S., & Donath, W. (1959). Conformations and Strain Energy of Cyclopentane and its Derivatives. Journal of the American Chemical Society. Available at: [Link]

-

Maricopa Open Digital Press. Conformational Analysis of Cycloalkanes. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

-

Scribd. Cyclopentane Conformational Analysis. Available at: [Link]

-

Poupko, R., Luz, Z., & Zimmermann, H. (1972). Pseudorotation in cyclopentane. An experimental determination of the puckering amplitude by NMR in oriented solvents. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (2025). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Available at: [Link]

-

Chemistry LibreTexts. (2023). 4.5: Conformations of Cycloalkanes. Available at: [Link]

-

ACS Publications. (1999). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

YouTube. (2022). Pseudorotation; Chair Flips. Available at: [Link]

-

PMC. (2020). Interplay of Rotational and Pseudorotational Motions in Flexible Cyclic Molecules. Available at: [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of cyclopentane. Available at: [Link]

-

ResearchGate. NMR Spectroscopy of Cyclobutanes. Available at: [Link]

-

Fiveable. Conformations of Cycloalkanes. Organic Chemistry Class Notes. Available at: [Link]

-

ResearchGate. Cyclopentane combustion chemistry. Part I: Mechanism development and computational kinetics. Available at: [Link]

-

World Scientific Publishing. (1959). Conformations and Strain Energy of Cyclopentane and its Derivatives. Available at: [Link]

-

Imperial College London. Cycloalkanes. Available at: [Link]

-

Brutcher Jr., F. V., & Bauer, W. (1962). Conformations of Substituted Cyclopentanes. II. Maximally Puckered Envelope and Half-chair Models for Fused Ring Systems. Journal of the American Chemical Society. Available at: [Link]

-

Khan Academy. Stability of cycloalkanes (video). Available at: [Link]

-

The Journal of Physical Chemistry. (1975). Molecular structure study of cyclopentene. Available at: [Link]

-

ACS Publications. (1974). NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. Available at: [Link]

-

ACS Publications. (1959). Conformations and Strain Energy of Cyclopentane and its Derivatives. Available at: [Link]

-

National Institute of Standards and Technology. Cyclopentane - the NIST WebBook. Available at: [Link]

-

Wikipedia. Cyclopentane. Available at: [Link]

-

YouTube. (2018). Stability of Cycloalkanes - Angle Strain. Available at: [Link]

-

University of Rochester. Table of A-Values. Available at: [Link]

-

National Institutes of Health. Cyclopentane | C5H10 | CID 9253 - PubChem. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cyclopentane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. youtube.com [youtube.com]

- 8. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 9. Khan Academy [khanacademy.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. fiveable.me [fiveable.me]

- 13. Cycloalkanes [ch.ic.ac.uk]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. Pseudorotation - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. youtube.com [youtube.com]

- 19. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. ecm2015.hu [ecm2015.hu]

- 21. pubs.acs.org [pubs.acs.org]

3,3-Difluorocyclopentanamine solubility in water and organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3,3-Difluorocyclopentanamine

Abstract

The introduction of fluorine into small molecule drug candidates is a cornerstone of modern medicinal chemistry, often employed to modulate metabolic stability, lipophilicity, and binding affinity. The compound this compound represents a valuable, yet under-characterized, building block in this space. Its gem-difluoro motif on a cyclopentyl ring, combined with a primary amine, presents a unique physicochemical profile. This guide provides a comprehensive theoretical analysis and a practical, step-by-step experimental framework for determining the aqueous and organic solubility of this compound. We delve into the causal reasoning behind experimental design, ensuring a self-validating and robust approach to characterization, crucial for its application in drug discovery and development.

Theoretical Framework: Predicting Solubility from Structure

Before embarking on experimental determination, a robust theoretical analysis of this compound's structure provides a predictive foundation for its behavior. The solubility of a compound is governed by the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions.

The Dueling Influences of the Amine and Gem-Difluoro Groups

The primary amine (-NH₂) is a polar, hydrophilic functional group. It is a strong hydrogen bond donor and a moderate acceptor, which typically confers significant aqueous solubility, especially at pH values where it is protonated to form the highly polar ammonium salt (-NH₃⁺).

Conversely, the gem-difluoro group (-CF₂) has a more complex and often counterintuitive effect. While fluorine is highly electronegative, creating a strong C-F dipole, the symmetrical nature of the -CF₂ group can diminish the molecule's overall dipole moment compared to a monofluorinated analog. The primary impact of the -CF₂ group is a significant increase in local lipophilicity. The highly polarized C-F bonds are poor hydrogen bond acceptors, reducing interactions with protic solvents like water compared to a non-fluorinated alkane. This localized lipophilic patch can shield the molecule from solvation by water, potentially lowering aqueous solubility.

The interplay between the amine's hydrophilicity and the difluorinated ring's lipophilicity will be the dominant factor controlling the molecule's solubility.

Intermolecular Forces at Play

The solubility of this compound in any given solvent will be dictated by the following intermolecular forces.

Caption: Key intermolecular forces governing solubility.

The Critical Role of pKa and pH

The primary amine is basic and will exist in equilibrium with its protonated ammonium form. The pKa of the conjugate acid (R-NH₃⁺) is critical. For cyclopentanamine, the pKa is approximately 10.5. The strong electron-withdrawing effect of the two fluorine atoms is expected to significantly lower the basicity of the amine, thereby lowering the pKa of the conjugate acid, likely into the range of 8.5-9.5.

This has a profound impact on aqueous solubility:

-

At pH < (pKa - 2): The compound will be >99% protonated (-NH₃⁺). In this ionic form, it is expected to be highly soluble in water due to strong ion-dipole interactions.

-

At pH > (pKa + 2): The compound will be >99% in its neutral, free base form. Solubility will be significantly lower and dictated by the balance of the amine's hydrogen bonding and the ring's lipophilicity.

Therefore, any reported aqueous solubility value is meaningless without a corresponding pH. A full pH-solubility profile is required for meaningful characterization.

Experimental Determination of Solubility

A multi-faceted approach is necessary to build a comprehensive solubility profile. We will describe the gold-standard method for thermodynamic solubility and a higher-throughput method for kinetic solubility, which is often used in early-stage discovery.

Aqueous Thermodynamic Solubility: The Shake-Flask Method (OECD 105)